molecular formula C17H16N2O5 B5166386 Morpholino[4-(4-nitrophenoxy)phenyl]methanone

Morpholino[4-(4-nitrophenoxy)phenyl]methanone

Cat. No.: B5166386
M. Wt: 328.32 g/mol
InChI Key: JILIMWLQMUOCKL-UHFFFAOYSA-N
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Description

Morpholino[4-(4-nitrophenoxy)phenyl]methanone is a complex organic compound characterized by the presence of a morpholine ring, a nitrophenoxy group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[4-(4-nitrophenoxy)phenyl]methanone typically involves the reaction of 4-nitrophenol with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the morpholine group. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholino[4-(4-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholino[4-(4-nitrophenoxy)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Morpholino[4-(4-nitrophenoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • 1-Morpholino-2-(4-nitrophenoxy)ethanone
  • 4-(4-Morpholinyl)benzaldehyde

Uniqueness

Morpholino[4-(4-nitrophenoxy)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

morpholin-4-yl-[4-(4-nitrophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(18-9-11-23-12-10-18)13-1-5-15(6-2-13)24-16-7-3-14(4-8-16)19(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILIMWLQMUOCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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